molecular formula C19H24N6O4 B2531274 8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377056-30-9

8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2531274
CAS RN: 377056-30-9
M. Wt: 400.439
InChI Key: IYXUOCCGDCOAGK-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.439. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Disease Research
Compounds closely related to the specified chemical have been explored for their multifunctional potential in treating neurodegenerative diseases. For instance, 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which share a similar structural motif, have been identified as potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds exhibit promising effects in symptomatic as well as disease-modifying treatments of neurodegenerative diseases, suggesting a possible research avenue for the specified compound in exploring multifaceted therapeutic strategies against such disorders (Brunschweiger et al., 2014).

Antimicrobial and Anticancer Applications
A breadth of research has been dedicated to exploring the antimicrobial and anticancer potential of derivatives within the purine-dione family. Some studies have synthesized novel compounds exhibiting significant cytotoxicity against cancer cell lines and antimicrobial activity, underlining the therapeutic potential of these derivatives. This highlights an area where the specified compound could be of interest, potentially contributing to the development of new antimicrobial or anticancer agents based on its structural framework (Korobko).

Organic Solar Cells and Sensor Applications
The field of organic electronics has also seen the utilization of purine derivatives. For example, research on non-fullerene electron acceptors for organic solar cells has identified compounds with high optical absorption coefficients and promising optoelectronic properties. Such studies suggest potential research applications for the specified compound in the development of materials for organic photovoltaics or as part of sensor technologies (Gupta et al., 2017).

Cell Imaging Technologies
Derivatives with aggregation-induced emission (AIE) characteristics have been synthesized and characterized, demonstrating potential for applications in cell staining and imaging. Given the structural complexity and potential functionalization of the specified compound, similar research could explore its use in developing novel fluorescent probes for bioimaging applications (Xiao et al., 2014).

properties

IUPAC Name

8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4/c1-3-4-5-6-9-25-15-16(24(2)19(29)22-17(15)28)21-18(25)23-20-11-12-7-8-13(26)10-14(12)27/h7-8,10-11,15-16,26-27H,3-6,9H2,1-2H3,(H,21,23)(H,22,28,29)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMSRAHHLGSDOF-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C2C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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